2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which results in the substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE”, has a molecular weight of 405.544 .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically involve bromination and substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ol”, include a molecular weight of 150.18 and a storage temperature of 28°C .Scientific Research Applications
Synthesis and Spectroscopic Studies
One significant application of derivatives of 2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves synthesis and spectroscopic studies. Tugcu and Turhan (2018) synthesized new pyrimidine derivatives via one-pot three-component reactions, which are simpler and more efficient than traditional multistep organic reactions. These compounds were evaluated for antibacterial and antifungal activities, highlighting their potential biological activity (Tugcu & Turhan, 2018).
Molecular Structure Analysis
The analysis of molecular structures is another important area of research. Portilla et al. (2005) investigated isostructural derivatives of the compound, examining their hydrogen-bonded chains and molecular interactions. This study contributes to understanding the chemical properties and potential applications of these compounds (Portilla et al., 2005).
Anticonvulsant Activity
A study conducted by Severina et al. (2019) explored the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives. This research highlights the potential therapeutic applications of these compounds in the treatment of seizure disorders (Severina et al., 2019).
Antimicrobial and Antifungal Activity
Candia et al. (2017) characterized a series of derivatives for their physicochemical properties and evaluated their antimicrobial activity against bacterial and fungal strains. This study contributes to understanding the potential use of these compounds in addressing microbial infections (Candia et al., 2017).
VEGFR 2 Inhibitory Activity
Sobhy et al. (2019) designed, synthesized, and evaluated a series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as inhibitors of the vascular endothelial growth factor receptor (VEGFR 2), indicating potential anti-cancer applications (Sobhy et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGETSVSBZRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428790 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65818-01-1 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.